REACTION_CXSMILES
|
[N:1]1[C:8]([Cl:9])=[N:7][C:5]([Cl:6])=[N:4][C:2]=1[Cl:3].[Cl-].[Al+3].[Cl-].[Cl-].[OH-].[Na+].[C:16]1([CH3:23])[CH:21]=[CH:20][CH:19]=[C:18]([CH3:22])[CH:17]=1>ClC1C=CC=CC=1>[N:1]1[C:8]([Cl:9])=[N:7][C:5]([Cl:6])=[N:4][C:2]=1[Cl:3].[Cl:3][C:2]1[N:4]=[C:5]([C:21]2[CH:20]=[CH:19][C:18]([CH3:22])=[CH:17][C:16]=2[CH3:23])[N:7]=[C:8]([C:21]2[CH:20]=[CH:19][C:18]([CH3:22])=[CH:17][C:16]=2[CH3:23])[N:1]=1.[CH3:23][C:16]1[CH:17]=[C:18]([CH3:22])[CH:19]=[CH:20][C:21]=1[C:2]1[N:4]=[C:5]([C:21]2[CH:20]=[CH:19][C:18]([CH3:22])=[CH:17][C:16]=2[CH3:23])[N:7]=[C:8]([C:21]2[CH:20]=[CH:19][C:18]([CH3:22])=[CH:17][C:16]=2[CH3:23])[N:1]=1 |f:1.2.3.4,5.6|
|
Name
|
|
Quantity
|
3.7 g
|
Type
|
reactant
|
Smiles
|
N1=C(Cl)N=C(Cl)N=C1Cl
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Name
|
|
Quantity
|
0.4 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC(=CC=C1)C)C
|
Type
|
CUSTOM
|
Details
|
After 10 min of stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The cooling bath was removed
|
Type
|
STIRRING
|
Details
|
the reaction mixture stirred at room temperature
|
Type
|
WAIT
|
Details
|
HPLC analysis after 30 min at room temperature showed
|
Duration
|
30 min
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
N1=C(Cl)N=C(Cl)N=C1Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 91% |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=NC(=N1)C1=C(C=C(C=C1)C)C)C1=C(C=C(C=C1)C)C
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=CC(=C1)C)C1=NC(=NC(=N1)C1=C(C=C(C=C1)C)C)C1=C(C=C(C=C1)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N:1]1[C:8]([Cl:9])=[N:7][C:5]([Cl:6])=[N:4][C:2]=1[Cl:3].[Cl-].[Al+3].[Cl-].[Cl-].[OH-].[Na+].[C:16]1([CH3:23])[CH:21]=[CH:20][CH:19]=[C:18]([CH3:22])[CH:17]=1>ClC1C=CC=CC=1>[N:1]1[C:8]([Cl:9])=[N:7][C:5]([Cl:6])=[N:4][C:2]=1[Cl:3].[Cl:3][C:2]1[N:4]=[C:5]([C:21]2[CH:20]=[CH:19][C:18]([CH3:22])=[CH:17][C:16]=2[CH3:23])[N:7]=[C:8]([C:21]2[CH:20]=[CH:19][C:18]([CH3:22])=[CH:17][C:16]=2[CH3:23])[N:1]=1.[CH3:23][C:16]1[CH:17]=[C:18]([CH3:22])[CH:19]=[CH:20][C:21]=1[C:2]1[N:4]=[C:5]([C:21]2[CH:20]=[CH:19][C:18]([CH3:22])=[CH:17][C:16]=2[CH3:23])[N:7]=[C:8]([C:21]2[CH:20]=[CH:19][C:18]([CH3:22])=[CH:17][C:16]=2[CH3:23])[N:1]=1 |f:1.2.3.4,5.6|
|
Name
|
|
Quantity
|
3.7 g
|
Type
|
reactant
|
Smiles
|
N1=C(Cl)N=C(Cl)N=C1Cl
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Name
|
|
Quantity
|
0.4 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC(=CC=C1)C)C
|
Type
|
CUSTOM
|
Details
|
After 10 min of stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The cooling bath was removed
|
Type
|
STIRRING
|
Details
|
the reaction mixture stirred at room temperature
|
Type
|
WAIT
|
Details
|
HPLC analysis after 30 min at room temperature showed
|
Duration
|
30 min
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
N1=C(Cl)N=C(Cl)N=C1Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 91% |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=NC(=N1)C1=C(C=C(C=C1)C)C)C1=C(C=C(C=C1)C)C
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=CC(=C1)C)C1=NC(=NC(=N1)C1=C(C=C(C=C1)C)C)C1=C(C=C(C=C1)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |